Methyl (S)-(-)-4-amino-2-hydroxybutanoate

Description

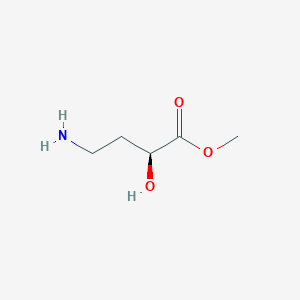

Methyl (S)-(-)-4-amino-2-hydroxybutanoate is a chiral compound featuring a methyl ester, an amino group at position 4, and a hydroxyl group at position 2 on a butanoate backbone. Key functional groups—methyl ester, hydroxyl, and amino—impart unique physicochemical properties, such as hydrogen-bonding capacity and stereochemical specificity, which are critical for applications in asymmetric catalysis or drug development .

Properties

IUPAC Name |

methyl (2S)-4-amino-2-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3,6H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGXFXBXPGNZKO-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-(-)-4-amino-2-hydroxybutanoate typically involves the esterification of (S)-(-)-4-amino-2-hydroxybutanoic acid. One common method is the Fischer esterification, where the amino acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to optimize the production process by maintaining consistent reaction conditions and improving scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-(-)-4-amino-2-hydroxybutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a keto ester.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of keto esters.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino esters.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Antibiotics

Methyl (S)-(-)-4-amino-2-hydroxybutanoate is an essential precursor in the synthesis of aminoglycoside antibiotics, particularly butirosin. Butirosin is used to treat bacterial infections and is noted for its effectiveness against Gram-positive bacteria. The compound's structure allows it to serve as a building block for more complex antibiotic molecules .

1.2 Antiepileptic Drug Development

Research indicates that methyl 2-hydroxybutanoate derivatives can be utilized as synthetic intermediates for developing antiepileptic drugs. These derivatives exhibit neuroprotective properties, making them potential candidates for treating epilepsy and other neurological disorders .

1.3 Peptide Synthesis

The compound is crucial in the preparation of peptides derived from statin analogs, which are vital in managing cholesterol levels and preventing cardiovascular diseases. The N-protected forms of 4-amino butanoic acid derivatives facilitate the synthesis of these peptides with high purity and yield, making them suitable for pharmaceutical applications .

Biochemical Research

2.1 Enzyme Inhibition Studies

This compound has been studied for its role as an enzyme inhibitor in various biochemical pathways. Its structural similarity to natural amino acids allows it to interact with enzymes involved in metabolic processes, providing insights into enzyme kinetics and inhibition mechanisms.

2.2 Neurotransmitter Research

This compound has been investigated for its potential effects on neurotransmitter systems. Studies have shown that it may influence the synthesis or degradation of neurotransmitters, thereby affecting neuronal communication and potentially serving as a therapeutic agent in neurodegenerative diseases.

Agricultural Applications

3.1 Plant Growth Regulation

Research has indicated that this compound can act as a plant growth regulator. It influences amino acid metabolism in plants, promoting growth and enhancing stress resistance. This application is particularly valuable in sustainable agriculture practices where natural growth regulators are preferred.

Case Study 1: Antibiotic Development

In a study focused on the synthesis of butirosin derivatives, researchers utilized this compound as a key intermediate. The resulting compounds demonstrated enhanced antibacterial activity compared to existing antibiotics, highlighting the compound's significance in pharmaceutical innovation.

Case Study 2: Neuroprotective Effects

A series of experiments were conducted to evaluate the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl (S)-(-)-4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The hydroxyl and amino groups allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding to enzyme active sites and other molecular targets.

Comparison with Similar Compounds

Ethyl 4-Amino-2-Hydroxybutanoate (CAS 735225-24-8)

Structural Differences :

- Ester Group : Ethyl ester (vs. methyl in the target compound).

- Molecular Formula: C₆H₁₃NO₃ (vs. C₅H₁₁NO₃ for the methyl analog).

- Molecular Weight : 147.17 g/mol (vs. ~133.14 g/mol).

Functional Implications :

Ethyl 2-Amino-4-Hydroxybutanoate (CAS 764724-38-1)

Positional Isomerism :

- Functional Group Positions: Amino at position 2, hydroxyl at position 4 (vs. reversed in the target compound).

- Molecular Formula: C₆H₁₃NO₃ (same as above).

Impact on Reactivity :

- Altered hydrogen-bonding networks may affect crystallization behavior and acidity (pKa differences).

- Safety Data: Limited hazard information available; handling precautions inferred from analogs .

(2R,3S)-Methyl 3-Amino-2-Hydroxy-4-Phenylbutanoate (CAS 139163-87-4)

Structural Additions :

- Phenyl Substituent : Introduces aromaticity at position 4.

- Molecular Weight : 209.24 g/mol (vs. ~133.14 g/mol).

Functional Implications :

- Increased hydrophobicity due to the phenyl group may enhance binding to hydrophobic enzyme pockets.

- Synthesis Complexity: Requires multi-step routes involving protective groups, as seen in ’s trifluoroethylamino derivative synthesis .

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate

Substituent Effects :

- Trifluoroethylamino Group: Enhances metabolic stability via fluorine’s electronegativity.

- Synthesis : Uses THF and DIEA, contrasting with simpler esterification methods for the target compound .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Methyl (S)-(-)-4-Amino-2-Hydroxybutanoate | Not Provided | C₅H₁₁NO₃ | ~133.14 | Methyl ester, 4-amino, 2-hydroxyl |

| Ethyl 4-Amino-2-Hydroxybutanoate | 735225-24-8 | C₆H₁₃NO₃ | 147.17 | Ethyl ester, 4-amino, 2-hydroxyl |

| Ethyl 2-Amino-4-Hydroxybutanoate | 764724-38-1 | C₆H₁₃NO₃ | 147.17 | Ethyl ester, 2-amino, 4-hydroxyl |

| (2R,3S)-Methyl 3-Amino-2-Hydroxy-4-Phenylbutanoate | 139163-87-4 | C₁₁H₁₅NO₃ | 209.24 | Methyl ester, 3-amino, 2-hydroxyl, 4-phenyl |

Biological Activity

Methyl (S)-(-)-4-amino-2-hydroxybutanoate, also known as methyl 4-amino-3-hydroxybutanoate, is an amino acid derivative with significant biological activity. This compound is primarily studied for its role in amino acid metabolism, enzyme interactions, and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound features both amino and hydroxyl functional groups, which facilitate its interactions with various biological molecules. The compound can act as a substrate for enzymes involved in amino acid metabolism, participating in hydrogen bonding and electrostatic interactions essential for enzyme binding.

Key Chemical Reactions

- Oxidation : The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of keto esters.

- Reduction : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Substitution : The amino group can engage in nucleophilic substitution reactions.

Enzyme Interactions

Research indicates that this compound serves as a substrate for various enzymes, influencing metabolic pathways. For example, it has been utilized in studies examining the inhibition of caspase-1, an enzyme involved in inflammatory responses. The compound's structural features allow it to mimic aspartic acid residues, facilitating the design of non-cleavable inhibitors .

Therapeutic Potential

The compound shows promise in drug development due to its ability to modulate enzyme activity. Its derivatives have been explored for their potential in treating conditions related to metabolic dysregulation and inflammation. For instance, modifications of this compound have been investigated for their inhibitory effects on glutathione-related enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST), which are critical in detoxification processes .

Case Studies

- Caspase-1 Inhibition : A study demonstrated that derivatives of this compound could effectively inhibit caspase-1 activity. This inhibition was linked to the structural mimicry of the aspartic acid residue, which is crucial for the enzyme's function .

- Metabolomic Insights : Investigations into the metabolomic profiles associated with this compound revealed its involvement in various biological processes impacting diseases such as cardiovascular conditions and cancer. Specific metabolites derived from its metabolism were correlated with disease outcomes .

Data Table: Biological Activities and Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.